N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide
Overview
Description
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, also known as N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, is an organic compound that has a wide range of applications in the scientific research field. It is used as a reagent in various synthetic processes, as well as a drug for various physiological and biochemical effects.
Scientific Research Applications
Synthesis and Antibacterial Studies
N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide and its derivatives have been synthesized and assessed for their antibacterial properties. Studies demonstrate that these compounds exhibit significant antibacterial activity, particularly in NHC-silver complexes, against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. This suggests potential applications in developing new antibacterial agents (Patil et al., 2010).
Antimicrobial Activity
Derivatives of N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have shown potential antimicrobial activity. For instance, some synthesized imidazole bearing isoxazole derivatives exhibited promising results against various microbial strains. This indicates the potential for these compounds to be developed into new antimicrobial drugs (Maheta et al., 2012).
Antimycobacterial Activity
In the context of tuberculosis treatment, some imidazole derivatives, including those related to N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide, have been synthesized and evaluated for antimycobacterial activity. These studies show that these compounds can inhibit mycobacterial growth, suggesting their potential as novel agents in tuberculosis therapy (Miranda & Gundersen, 2009).
Cytotoxicity Studies
The cytotoxic properties of NHC-silver complexes derived from N-(2-methoxybenzyl)-1H-imidazole-1-carboxamide have been investigated. Studies have found that these complexes exhibit cytotoxic activity in various human cancer cell lines, suggesting their potential application in cancer therapy (Pellei et al., 2012).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]imidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-11-5-3-2-4-10(11)8-14-12(16)15-7-6-13-9-15/h2-7,9H,8H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXBLRXCFMZCSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-1H-imidazole-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.